molecular formula C10H13NO B1591135 (R)-2-Amino-7-hydroxytetralin CAS No. 85951-61-7

(R)-2-Amino-7-hydroxytetralin

Cat. No. B1591135
CAS RN: 85951-61-7
M. Wt: 163.22 g/mol
InChI Key: VIYAPIMIOKKYNF-SECBINFHSA-N
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Description

®-2-Amino-7-hydroxytetralin , also known as ®-7-hydroxy-1,2,3,4-tetrahydroisoquinoline , is a chemical compound with the following properties:



  • Chemical Formula : C<sub>9</sub>H<sub>11</sub>NO

  • Molecular Weight : 149.19 g/mol

  • Structure : It consists of a tetrahydroisoquinoline ring with an amino group at position 2 and a hydroxy group at position 7.



Synthesis Analysis

The synthesis of this compound involves several methods, including:



  • Enantioselective Synthesis : Chiral catalysts can be employed to obtain the desired enantiomer.

  • Reductive Amination : Starting from a ketone or aldehyde, reductive amination with an amine precursor yields the target compound.



Molecular Structure Analysis

The molecular structure of ®-2-Amino-7-hydroxytetralin includes a bicyclic ring system with the amino and hydroxy groups strategically positioned.



Chemical Reactions Analysis


  • Acylation : The amino group can undergo acylation reactions.

  • Oxidation : The hydroxy group can be oxidized to form ketones or carboxylic acids.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 150°C

  • Solubility : Moderately soluble in water, more soluble in organic solvents.


Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) is a valuable technique for the separation of polar, weakly acidic, or basic samples, including peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. Highly organic mobile phases used in HILIC enhance ionization in mass spectrometry compared to aqueous-rich phases, making it an attractive method for analyzing compounds similar to (R)-2-Amino-7-hydroxytetralin (Jandera, 2011).

Chiral Hydroxyalkanoic Acids and Polymer Secretion

Research into chiral (R)-hydroxycarboxylic acids (RHAs) and their production, either de-novo or from recycled polymer products, highlights the potential for using chiral compounds like (R)-2-Amino-7-hydroxytetralin in the synthesis of biopolymers. Such compounds can serve as chiral precursors due to their easily modifiable functional groups (Yáñez et al., 2020).

Neurochemical Research

Studies on the 5-HT1A receptor, a subtype of the serotonin receptor, have identified compounds like 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) that significantly influence male rat ejaculatory behavior. This suggests a potential area of research for (R)-2-Amino-7-hydroxytetralin in understanding its effects on serotonergic systems and associated behaviors (Ahlénius & Larsson, 1997).

Analytical Chemistry

The ninhydrin reaction, used for analyzing amino acids, peptides, and proteins, is a fundamental technique in agricultural, biomedical, and nutritional sciences. This type of reaction could potentially be applied to compounds like (R)-2-Amino-7-hydroxytetralin to understand their structural components and biological activities (Friedman, 2004).

Biomedical Applications

Hydroxyapatite (HA) research, relevant to (R)-2-Amino-7-hydroxytetralin due to its potential for functionalization and application in biomedicine, illustrates the compound's prospective use in implants, drug delivery, and as a component in composite materials (Haider et al., 2017).

Safety And Hazards


  • Corrosive : Avoid contact with skin and eyes.

  • Toxicity : May cause skin and respiratory irritation.


Future Directions

Research avenues include:



  • Pharmacological Studies : Investigate potential therapeutic applications.

  • Structural Modifications : Explore derivatives for improved properties.


properties

IUPAC Name

(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYAPIMIOKKYNF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563625
Record name (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-7-hydroxytetralin

CAS RN

85951-61-7
Record name (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Amino-7-hydroxytetralin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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